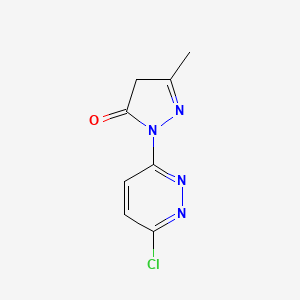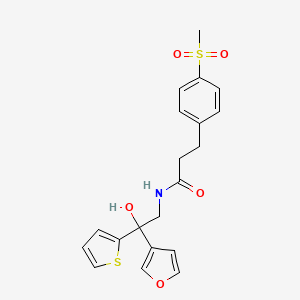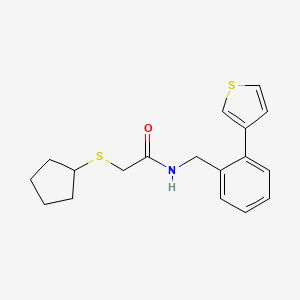
1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as CP-3MDP, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific and medical research. CP-3MDP is a cyclic organic compound that is composed of nitrogen, oxygen, and chlorine atoms, and is a member of the pyridazinone family of compounds. CP-3MDP has been studied for its potential to act as a ligand for various receptors and enzymes, as well as its ability to act as a substrate for chemical reactions.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, such as those related to "1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one," are pivotal in synthetic chemistry. They serve as precursors for the synthesis of complex molecules with diverse chemical and pharmacological activities. For instance, novel pyrazolo[3,4-d]-pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines have been synthesized using related structures as starting materials. These compounds are expected to possess significant chemical and pharmacological activities due to their unique heterocyclic frameworks (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antihypertensive Activity
Certain derivatives of pyridazine, akin to the compound , have demonstrated noteworthy pharmacological activities, including antihypertensive effects. Research indicates that modifications to the pyridazine nucleus, such as introducing heterocyclic rings, can significantly enhance hypotensive action. For example, compounds with imidazole rings have shown to possess pronounced antihypertensive properties, emphasizing the potential of these structures in developing new therapeutic agents (G. Steiner, J. Gries, & D. Lenke, 1981).
Antimicrobial and Antioxidant Activities
Pyridine and fused pyridine derivatives, developed from related compounds, have been explored for their antimicrobial and antioxidant properties. Through molecular docking and in vitro screening, these novel compounds have shown promising activities against various microbial strains and oxidative processes. This underscores the versatility of such heterocyclic compounds in addressing multiple health challenges (E. M. Flefel et al., 2018).
Corrosion Inhibition
Interestingly, derivatives of 3-chloropyridazine, a close relative to the compound of interest, have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These studies have revealed that such compounds can serve as efficient corrosion inhibitors, highlighting their potential industrial applications in protecting metal surfaces against corrosive damage (L. Olasunkanmi et al., 2018).
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASDUGTBNZTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2945514.png)




![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)
![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)
![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)
![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)


